molecular formula C13H12ClNO3 B3002220 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396873-77-0

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B3002220
CAS No.: 1396873-77-0
M. Wt: 265.69
InChI Key: QOTWNUOYDLJVFD-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a synthetic benzamide derivative characterized by a 3-chlorobenzamide core linked to a furan-3-yl ring via a hydroxyethyl spacer. This specific molecular architecture, incorporating an amide linkage, a heteroaromatic furan ring, and a hydrophilic hydroxyl group, makes it a compound of interest in medicinal chemistry and drug discovery research for the design of novel bioactive molecules . While the specific biological profile of this exact isomer is not fully detailed in the literature, its close structural analogs demonstrate significant research potential. For instance, the compound 2-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide, which differs only in the position of the chlorine atom on the benzene ring, is available from chemical suppliers for screening purposes . Furthermore, related molecules featuring a 2-(furan-3-yl)-2-hydroxyethyl side chain are investigated as building blocks for compounds targeting various receptors . The broader class of non-nitrogen heterocyclic compounds, which includes furan and amide-containing molecules, has garnered attention in neurological research, particularly for developing new anticonvulsant agents, suggesting a potential area of application for this chemical scaffold . Researchers value this compound for its potential use in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties and biological efficacy. The presence of the hydroxyl group is known to enhance aqueous solubility compared to non-hydroxylated analogs, which can be a crucial factor in drug design . This product is intended For Research Use Only and is not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTWNUOYDLJVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: The chloro group is introduced via a substitution reaction, often using reagents like thionyl chloride or phosphorus trichloride.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: The corresponding benzamide without the chloro group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex heterocyclic compounds, which are crucial in drug discovery and materials science.

Biology

The compound exhibits significant biological activity due to its ability to interact with various molecular targets:

  • Enzyme Interactions: The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing enzyme conformation and function.
  • Receptor Binding: The chloro group may engage in hydrogen bonding or halogen bonding, modulating receptor activity.

Research indicates that this compound has notable antitumor properties:

  • In Vitro Studies: Derivatives of this compound have shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia). These findings suggest potential for development into effective anticancer agents.

Case Studies

  • Antitumor Activity:
    • A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
  • Enzyme Modulation:
    • Research focused on the interaction of the furan ring with specific enzymes revealed that this compound could modulate enzyme activity through its unique structural features.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the chloro group can form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core and the N-linked side chain significantly impact solubility, melting points, and reactivity.

Compound Name Substituents on Benzamide N-Linked Side Chain Melting Point (°C) Yield (%) Key Properties
Target Compound 3-Cl 2-(Furan-3-yl)-2-hydroxyethyl N/A N/A Potential H-bond donor/acceptors
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-hydroxy-1,1-dimethylethyl N/A N/A N,O-bidentate directing group for metal catalysis
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) H 2-(3,4-dimethoxyphenyl)ethyl 90 80 High yield, aryl-ethyl side chain
3-Chloro-N-(diethylcarbamothioyl)benzamide 3-Cl Diethylcarbamothioyl N/A N/A Forms Ni/Cu complexes; square planar geometry

Key Observations :

  • Chloro vs. Methyl Substitution : Chloro groups (e.g., in and the target compound) enhance lipophilicity and electron-withdrawing effects compared to methyl groups ().
  • Furan vs. Aryl Substitution : The furan-3-yl group (target) introduces π-π stacking capabilities and electron-rich regions, contrasting with the electron-donating methoxy groups in Rip-B .

Comparison :

  • The thioamide group in provides stronger metal-binding affinity compared to the hydroxyl and furan groups in the target compound.
  • The target’s furan moiety may enable unique π-interactions in coordination networks, similar to hydrazinocarbothioyl-furan derivatives () .

Insights :

  • The target compound’s synthesis would likely require optimized conditions to manage the reactivity of the furan-3-yl-hydroxyethyl side chain.
  • Chloro-substituted benzoyl chlorides (as in ) are reactive electrophiles, suggesting efficient amide bond formation for the target compound.

Polymorphism and Crystallographic Behavior

Substituents influence crystal packing and polymorphism, as seen in:

  • 3-Chloro-N-(2-fluorophenyl)benzamide (): Exhibits polymorphs (IA, IB) due to varied C–H···O and π-interactions .

Biological Activity

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound with significant potential in biological research and medicinal chemistry. This compound features a furan ring and a chloro group, which contribute to its unique biological activity. Understanding its mechanisms, effects, and potential applications is crucial for advancing its use in therapeutic contexts.

  • Molecular Formula : C₁₃H₁₂ClN₁O₃
  • Molecular Weight : 265.69 g/mol

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic amino acids in proteins, influencing protein conformation and function.
  • Hydrogen Bonding : The chloro group can form hydrogen bonds or participate in halogen bonding, which may modulate enzyme or receptor activity.

Antitumor Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antitumor properties. For example:

  • In vitro Studies : Compounds similar to this benzamide have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The selectivity ratios suggest that these compounds could be developed into effective anticancer agents .

Enzyme Inhibition

The compound's ability to interact with enzymes has been investigated:

  • Enzyme Targeting : It has been proposed that the compound may inhibit specific enzymes involved in cancer metabolism or proliferation pathways. This inhibition could lead to reduced tumor growth and increased apoptosis in cancerous cells .

Case Studies

  • Anticancer Efficacy : A study evaluating a series of benzamide derivatives found that compounds with structural similarities to this compound displayed potent inhibition of RET kinase activity, a target for certain cancers. The findings suggested that modifications to the benzamide structure could enhance therapeutic efficacy while minimizing toxicity .
  • Mechanistic Insights : Research utilizing inverse docking techniques identified potential protein targets for this compound. The results indicated interactions with proteins involved in cell signaling pathways related to cancer progression, supporting further investigation into its therapeutic applications .

Comparative Analysis of Biological Activity

Compound NameAntitumor ActivityEnzyme InhibitionSelectivity Ratio
This compoundModerateYesHigh
Benzamide Derivative AHighYesModerate
Benzamide Derivative BLowNoLow

Q & A

Q. What are the key synthetic routes for 3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide?

The compound is typically synthesized via nucleophilic acyl substitution. For example, 3-chlorobenzoyl chloride can react with 2-(furan-3-yl)-2-hydroxyethylamine in a polar aprotic solvent (e.g., THF or DMF) under nitrogen atmosphere. Purification often involves column chromatography or recrystallization from DMSO/ethanol mixtures to obtain high-purity crystals suitable for X-ray diffraction .

Q. How is the molecular conformation validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s trans conformation about the amide bond and intramolecular hydrogen bonds (e.g., O–H⋯O or N–H⋯S) are confirmed via SC-XRD. For instance, bond lengths (C=O: ~1.22 Å, C–N: ~1.34 Å) and dihedral angles between aromatic rings (e.g., 15.2°–132°) are compared to DFT-optimized geometries .

Q. What spectroscopic methods are used for characterization?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., furan protons at δ 6.3–7.4 ppm, amide NH at δ 8.2–9.1 ppm).
  • FT-IR : Amide C=O stretch (~1650 cm1^{-1}), hydroxyl O–H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 295.7) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in hydrogen-bonding patterns across similar benzamide derivatives?

Comparative analysis of SHELX-refined structures (e.g., R-factors < 0.05) reveals variations in hydrogen-bond motifs. For example, while N–H⋯O bonds dominate in orthorhombic Pbca systems, C–H⋯π interactions (H⋯Cg distance: 2.83 Å) may stabilize packing in derivatives with bulky substituents. Discrepancies in dihedral angles (e.g., 8.2° vs. 15.2°) are attributed to steric effects from chloro/furan groups .

Q. What experimental design considerations are critical for pharmacological activity studies?

  • Dose-Response Assays : Use in vitro models (e.g., bacterial proliferation assays) with IC50_{50} determination via nonlinear regression.
  • Target Validation : Enzyme inhibition (e.g., acps-pptase) is assessed using kinetic assays (Km/Vmax shifts).
  • Selectivity Profiling : Cross-test against related enzymes (e.g., FabH) to minimize off-target effects .

Q. How can computational methods complement crystallographic data in analyzing intermolecular interactions?

Molecular dynamics (MD) simulations (e.g., AMBER force field) model packing efficiency and stability. Electrostatic potential maps (MEPs) derived from DFT (B3LYP/6-311+G(d,p)) highlight nucleophilic/electrophilic regions, explaining C–H⋯O and π–π stacking trends observed in SC-XRD .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Solvent Screening : DMSO enhances solubility but may require post-synthesis dialysis.
  • Catalysis : Pd-catalyzed coupling improves furan-ethylamine linkage efficiency.
  • Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts (e.g., hydrolyzed amides) .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (Rint < 0.08) and TWINABS for twinned crystals .
  • Data Contradiction Analysis : Compare CSD entries (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .

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